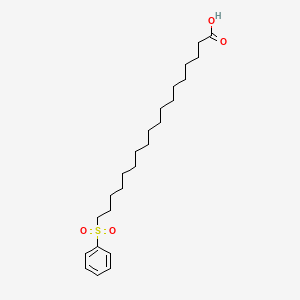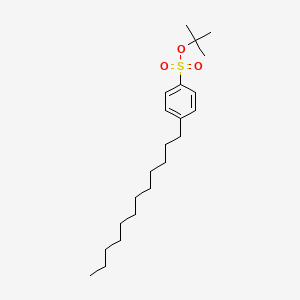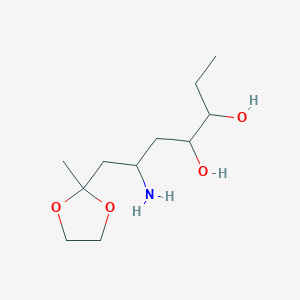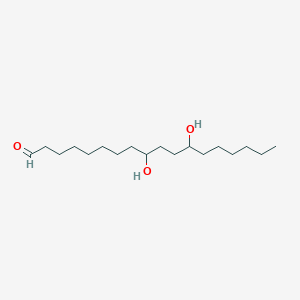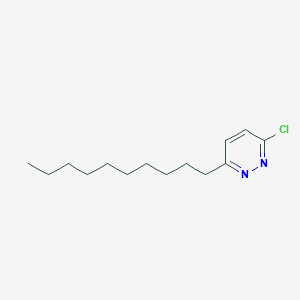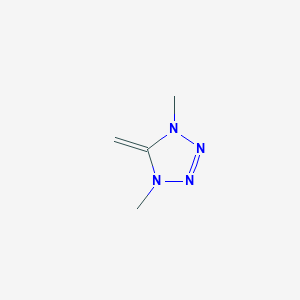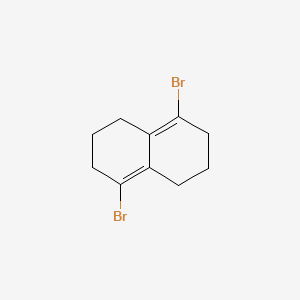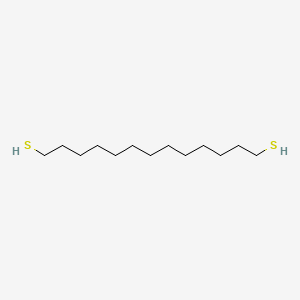
Tridecane-1,13-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecane-1,13-dithiol: is an organosulfur compound characterized by the presence of two thiol (−SH) functional groups at the first and thirteenth positions of a tridecane backbone. This compound is part of the dithiol family, which is known for its unique chemical properties and reactivity due to the presence of thiol groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridecane-1,13-dithiol can be synthesized through various methods. One common approach involves the oxidation of tridecane-1,13-dicarboxylic acid or its esters using specific oxidizing agents . Another method includes the ring-opening reaction of condensation products of furfural and acetone with trifluoromethanesulfonic salt, followed by saponification to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tridecane-1,13-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of thioethers and thioesters.
Aplicaciones Científicas De Investigación
Chemistry: Tridecane-1,13-dithiol is used as a reagent in organic synthesis, particularly in the formation of thioethers and thioesters. It also serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is utilized in the study of redox reactions and thiol-disulfide exchange processes. It is also investigated for its potential therapeutic applications due to its ability to interact with biological thiols.
Industry: In industrial applications, this compound is used as a corrosion inhibitor and as an additive in lubricants and polymers to enhance their properties.
Mecanismo De Acción
The mechanism of action of tridecane-1,13-dithiol involves its thiol groups, which can undergo redox reactions to form disulfides. This interconversion between thiol and disulfide forms plays a crucial role in various biochemical processes, including protein folding and cellular redox homeostasis . The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
Comparación Con Compuestos Similares
Benzene-1,2-dithiol: An aromatic dithiol with thiol groups on adjacent carbon atoms.
Propane-1,3-dithiol: A simple aliphatic dithiol with thiol groups on the first and third carbon atoms.
Dimercaprol: A dithiol used in chelation therapy for heavy metal poisoning.
Uniqueness: Tridecane-1,13-dithiol is unique due to its long aliphatic chain and the positioning of thiol groups at the terminal positions. This structure imparts distinct chemical properties and reactivity compared to other dithiols, making it valuable in specific applications such as corrosion inhibition and redox studies .
Propiedades
Número CAS |
152996-46-8 |
|---|---|
Fórmula molecular |
C13H28S2 |
Peso molecular |
248.5 g/mol |
Nombre IUPAC |
tridecane-1,13-dithiol |
InChI |
InChI=1S/C13H28S2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 |
Clave InChI |
CITYNMLIOBJLMN-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCS)CCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


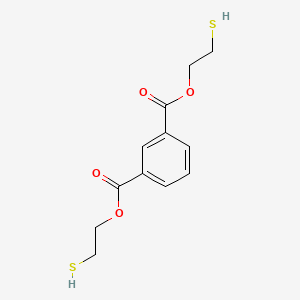
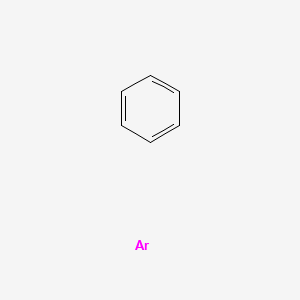
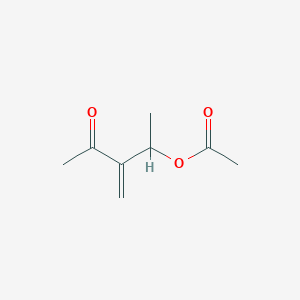
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
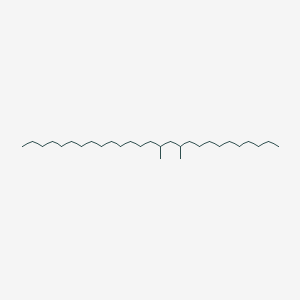
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
